

Vimirogant Preclinical Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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The table below consolidates the key quantitative data from preclinical studies on **Vimirogant** (VTP-43742).

Aspect	Details and Quantitative Data
Drug Type & Target	Small molecule drug; ROR γ t (RAR-related orphan receptor gamma) inverse agonist [1] [2].

| **Key Molecular Targets** | • **ROR γ t**: Ki (binding affinity) = **3.5 nM**; IC50 (functional inhibition) = **17 nM** [2]. • **Selectivity**: >**1000-fold** selectivity for ROR γ t over ROR α and ROR β isotypes [2]. || **In Vitro Efficacy** | • **Human PBMCs**: Inhibits IL-17A secretion (IC50 = **18 nM**) [2]. • **Human Whole Blood**: Inhibits IL-17A secretion (IC50 = **192 nM**) [2]. • **Mouse Splenocytes**: Inhibits Th17 cell differentiation and IL-17A secretion (IC50 = **57 nM**). No significant effect on Th1, Th2, or Treg cell differentiation at this concentration [2]. || **In Vivo Efficacy** | In mouse EAE model, oral administration significantly suppressed clinical symptoms, demyelination, and mRNA expression of inflammatory markers in the spinal cord [2]. || **Clinical Status** | Discontinued after Phase 2 trials for plaque psoriasis and psoriatic arthritis [1]. |

Detailed Experimental Protocols

Here is a detailed breakdown of the key experiments cited in the preclinical data.

In Vitro Assays

- **Target Potency and Selectivity:** The inhibitory concentration (IC50) of 17 nM for ROR γ t and the high selectivity over related isotypes were likely determined using competitive binding assays and reporter gene assays in cell lines engineered to express ROR γ t, ROR α , or ROR β [2].
- **Cellular Functional Assays:**
 - **Human PBMC/Whole Blood Assay:** Peripheral blood mononuclear cells (PBMCs) or fresh whole blood from human donors were stimulated (e.g., with anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of a **Vimirogant** concentration gradient. After incubation, levels of IL-17A in the supernatant were measured by ELISA to determine the IC50 [2].
 - **Mouse Splenocyte Differentiation Assay:** Splenocytes isolated from mice were cultured under specific polarizing conditions to drive T-cell differentiation into Th1, Th2, Th17, or Treg lineages. **Vimirogant** was added to the Th17-polarizing culture. The effect on Th17 differentiation was assessed by flow cytometry (for key transcription factor ROR γ t and surface markers) and ELISA for IL-17A in the culture medium. Its specificity was confirmed by assessing its minimal impact on other T-helper cell lineages under their respective polarizing conditions [2].

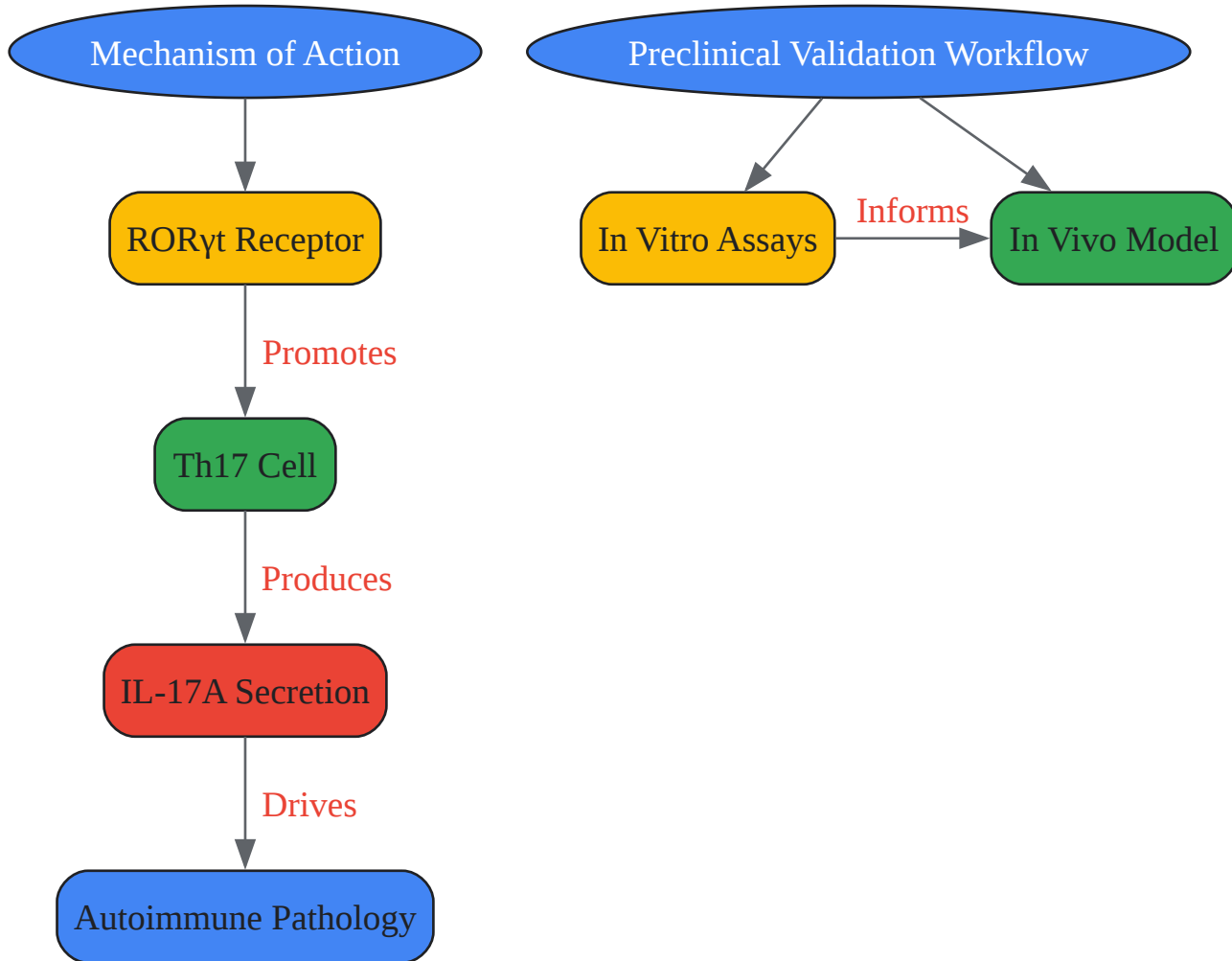
In Vivo Model

- **Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model:** This is a standard model for studying Th17-driven autoimmune diseases like multiple sclerosis. Mice were immunized with myelin oligodendrocyte glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) to induce disease. **Vimirogant** hydrochloride was administered orally at a specified dose and regimen. Mice were monitored for clinical symptoms of paralysis. At the endpoint, spinal cord tissue was collected for histological analysis to score demyelination (e.g., with Luxol Fast Blue stain) and for quantitative PCR (qPCR) to measure mRNA levels of inflammatory markers (e.g., IL-17A, IL-23, TNF- α) [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanistic pathway targeted by **Vimirogant** and the logical flow of its preclinical validation.

Vimirogant inhibits ROR γ t to block Th17-driven inflammation.



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Vimirogant's pathway inhibition and preclinical validation flow.

Research Implications and Context

Vimirogant was investigated as a potential oral therapy for autoimmune diseases by targeting the **IL-23/Th-17 axis**, which is a crucial pathway in diseases like psoriasis [3] [4]. Its high potency and selectivity made it a promising candidate. However, its development was discontinued after Phase II trials [1]. For researchers, this compound remains a valuable tool for understanding ROR γ t biology and a reference point for the development of other ROR γ t-targeting therapies.

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To cite this document: Smolecule. [Vimirogant Preclinical Profile Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546768#vimirogant-preclinical-studies>]

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